molecular formula C10H12N2O6S B2825942 methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate CAS No. 339191-82-1

methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate

Cat. No.: B2825942
CAS No.: 339191-82-1
M. Wt: 288.27
InChI Key: XAUMQBFXHCRFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a nitrophenyl ring and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with beta-alanine methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine or sulfide compound.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

Methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage. The beta-alanine moiety can interact with receptors and transporters, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N’-[(4-nitrophenyl)sulfonyl]carbamimidate
  • (4-nitrophenyl)sulfonyltryptophan
  • Methyl 4-nitrophenyl sulfone

Uniqueness

Methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the beta-alanine moiety distinguishes it from other sulfonamides, providing unique interactions with biological targets.

Properties

IUPAC Name

methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S/c1-18-10(13)6-7-11-19(16,17)9-4-2-8(3-5-9)12(14)15/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUMQBFXHCRFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.